L17E Peptide: A Technical Guide to Structure, Properties, and Intracellular Delivery
L17E Peptide: A Technical Guide to Structure, Properties, and Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The L17E peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a powerful tool for the intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and nucleic acid-based structures.[1] Derived from the spider venom peptide M-lycotoxin, L17E facilitates the efficient translocation of cargo from the extracellular environment to the cytosol by inducing macropinocytosis and promoting endosomal escape.[2] This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of the L17E peptide. It also includes detailed experimental protocols for its application in macromolecule delivery and summarizes key quantitative data to aid researchers in its effective utilization.
Structure and Physicochemical Properties
The L17E peptide is a 25-amino-acid synthetic peptide derived from M-lycotoxin through the substitution of a leucine (B10760876) residue with a glutamic acid at position 17.[2] This single amino acid substitution is crucial for its function, transforming it into an endosomolytic peptide.
1.1. Primary Structure and Physicochemical Characteristics
The primary amino acid sequence and key physicochemical properties of the L17E peptide are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 | MedChemExpress |
| Molecular Formula | C134H227N37O34 | MedChemExpress |
| Molecular Weight | 2859.42 g/mol | MedChemExpress |
| Nature | Cationic, Amphiphilic | |
| Solubility | Soluble in water (≥ 100 mg/mL) | MedChemExpress |
1.2. Secondary Structure
The L17E peptide adopts an alpha-helical secondary structure, which is characteristic of many membrane-active peptides. This helical conformation is crucial for its amphipathic nature, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This amphipathicity is a key driver of its interaction with and disruption of lipid membranes. A helical wheel projection of the L17E peptide illustrates this segregation of residues.
Caption: Helical wheel projection of the L17E peptide.
Mechanism of Action
The L17E peptide facilitates the intracellular delivery of macromolecules through a multi-step process that involves both the stimulation of cellular uptake and the disruption of endosomal membranes.
2.1. Induction of Macropinocytosis
L17E promotes the cellular uptake of macromolecules by inducing macropinocytosis, a form of endocytosis that involves the non-specific engulfment of extracellular fluid and solutes.[2] This process is characterized by the formation of large, irregular vesicles called macropinosomes.
2.2. Endosomal Escape
Following uptake into macropinosomes, the L17E peptide facilitates the escape of the cargo into the cytosol. It is believed to achieve this by inserting into and disrupting the endosomal membrane through electrostatic interactions. The efficiency of this process is correlated with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.
Caption: Mechanism of L17E-mediated intracellular delivery.
Quantitative Data
The following tables summarize the quantitative data related to the efficacy and cytotoxicity of the L17E peptide from various studies.
Table 1: Efficacy of L17E in Macromolecule Delivery
| Cargo | Cell Line | L17E Concentration | Incubation Time | Outcome | Reference |
| Dextran | Not Specified | 20-40 µM | 1 hour | Enhanced internalization | [1] |
| Saporin | HeLa | 40 µM | 7 hours | ~80% cell death | [1] |
| Cre Recombinase | HeLa | 40 µM | 25 hours | EGFP expression initiated | [1] |
| anti-His6-IgG | HeLa | 40 µM | 1.5 hours | Successful binding to intracellular target | [1] |
| anti-GR antibody | Not Specified | 40 µM | 0.5 hours | Significant inhibition of MT1E gene upregulation | [1] |
| Exosomes | HeLa | 40 µM | 49 hours | Enhanced efficacy of delivery | [1] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 µM | Not Specified | Substantial fluorescence observed |
Table 2: Cytotoxicity of L17E Peptide
| Cell Line | L17E Concentration | Treatment Duration | Viability | Reference |
| HeLa | 40 µM | 1 hour (serum-free) | ~90% | [1] |
| HeLa | 40 µM | 24 hours (serum-supplemented) | ~90% | [1] |
| HeLa654 | Up to 40 µM | Not Specified | No detectable effect |
Experimental Protocols
The following are detailed protocols for common applications of the L17E peptide.
4.1. Protocol for Antibody Delivery into HeLa Cells
This protocol is adapted from studies demonstrating L17E-mediated antibody delivery.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
L17E peptide stock solution (e.g., 1 mM in sterile water)
-
Antibody of interest (e.g., anti-His6-IgG)
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in a glass-bottom dish suitable for confocal microscopy at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Preparation of Delivery Solution:
-
On the day of the experiment, prepare a solution of the antibody of interest in serum-free DMEM.
-
Prepare a separate solution of L17E peptide in serum-free DMEM to a final concentration of 40 µM.
-
Gently mix the antibody solution with the L17E solution.
-
-
Cell Treatment:
-
Wash the HeLa cells twice with warm PBS.
-
Remove the PBS and add the L17E/antibody solution to the cells.
-
Incubate the cells for 1.5 hours at 37°C.
-
-
Washing and Fixation:
-
After incubation, remove the treatment solution and wash the cells three times with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining and Imaging (if required):
-
If the primary antibody is not fluorescently labeled, perform standard immunofluorescence staining with a fluorescently labeled secondary antibody.
-
Image the cells using a confocal microscope to observe the intracellular localization of the delivered antibody.
-
Caption: Workflow for L17E-mediated antibody delivery.
4.2. Protocol for Saporin-Based Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic effect of saporin delivered by the L17E peptide.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
L17E peptide stock solution
-
Saporin
-
Cell viability assay reagent (e.g., MTT, WST-8, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Cell Culture: Incubate the plate overnight at 37°C and 5% CO2.
-
Preparation of Treatment Solutions:
-
Prepare serial dilutions of saporin in serum-free DMEM.
-
Prepare a solution of L17E peptide in serum-free DMEM to a final concentration of 40 µM.
-
Mix the saporin dilutions with the L17E solution. Include controls with L17E alone and saporin alone.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and wash with PBS.
-
Add 100 µL of the treatment solutions to the respective wells.
-
Incubate the plate for 7 hours at 37°C.
-
-
Cell Viability Assessment:
-
After the incubation period, remove the treatment solutions.
-
Add fresh culture medium and the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-8).
-
Measure the absorbance or luminescence using a plate reader to determine cell viability.
-
Conclusion
The L17E peptide represents a significant advancement in the field of intracellular delivery. Its ability to efficiently transport a variety of macromolecules into the cytosol with low cytotoxicity makes it an invaluable tool for basic research, drug development, and potential therapeutic applications. The detailed information and protocols provided in this guide are intended to facilitate the successful application of the L17E peptide in a research setting. Further optimization of delivery parameters may be necessary for specific cell types and cargo molecules.
